molecular formula C10H7IO B1293757 1-Iodo-2-naphthol CAS No. 2033-42-3

1-Iodo-2-naphthol

Cat. No. B1293757
CAS RN: 2033-42-3
M. Wt: 270.07 g/mol
InChI Key: JEVGGOSILOIIHN-UHFFFAOYSA-N
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Description

1-Iodo-2-naphthol is a chemical compound that can be synthesized through various chemical reactions involving 2-naphthols. The compound is of interest due to its potential applications in pharmaceuticals and material chemistry. It serves as a building block for more complex molecules and can be modified through different chemical reactions to yield a variety of derivatives with diverse properties and applications.

Synthesis Analysis

The synthesis of 1-Iodo-2-naphthol derivatives can be achieved through several methods. One approach involves an iodine-promoted oxidative cross-coupling/annulation between 2-naphthols and methyl ketones, which successfully constructs a new quaternary carbon center within 3(2H)-furanones . Another method reported is the electrochemical synthesis of 1-naphthols using alkynes and 1,3-dicarbonyl compounds, which eliminates the need for oxidants and transition-metal catalysts . Additionally, a sequential cascade iodocyclization has been developed for the synthesis of highly substituted 1,3-diiodinated naphthalene derivatives .

Molecular Structure Analysis

The molecular structure of 1-Iodo-2-naphthol derivatives can be complex, with variations in planarity and bond lengths. The crystal structure of a related compound, 1-(2-thiazolylazo)-2-naphthol, has been determined, showing two crystallographically independent molecules in an asymmetric unit with azo and hydrazone character . This suggests that 1-Iodo-2-naphthol derivatives may also exhibit diverse structural features that can influence their reactivity and physical properties.

Chemical Reactions Analysis

1-Iodo-2-naphthol can undergo various chemical reactions to form different derivatives. For instance, a one-pot three-component reaction involving 2-naphthol, aldehydes, and urea or amides can be catalyzed by iodine to form amidoalkyl naphthols . Moreover, 1,2-naphthoquinones generated from 2-naphthols can be subjected to a cascade of reactions to afford diverse derivatives such as 4-arylthio-1,2-naphthoquinones and 5-arylthio-/5-aminobenzo[a]phenazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Iodo-2-naphthol and its derivatives are influenced by their molecular structure. For example, the synthesis and resolution of the atropisomeric 1,1'-bi-2-naphthol demonstrate the importance of molecular orientation on the physical properties and reactivity of the compound . The 1-naphthol derivatives synthesized through electrochemical conditions showed good antitumor activity in vitro, indicating that the functional groups attached to the naphthol core can significantly impact biological activity . Additionally, the Brønsted acidic ionic liquid-catalyzed synthesis of 1-carbamatoalkyl-2-naphthols highlights the role of catalysts in determining the yield and efficiency of reactions involving 1-Iodo-2-naphthol derivatives .

Scientific Research Applications

Chemoselective Synthesis

1-Iodo-2-naphthol is used in chemoselective synthesis processes. Lin, Maddirala, and Liu (2005) demonstrated its formation through a ruthenium-catalyzed cyclization process, showcasing solvent-dependent chemoselectivity. This implies that 1-Iodo-2-naphthol can be selectively synthesized using different solvents, which is significant in organic synthesis (Lin, Maddirala, & Liu, 2005).

Photophysical Properties Study

The photophysical properties of naphthol derivatives, including 1-Iodo-2-naphthol, have been a subject of extensive research. Pines and Fleming (1994) investigated the photochemistry of 1-naphthol in aqueous solutions, highlighting the relevance of understanding the photophysical behavior of such compounds (Pines & Fleming, 1994).

Safety And Hazards

1-Iodo-2-naphthol is harmful if swallowed or inhaled. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

1-iodonaphthalen-2-ol
Source PubChem
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InChI

InChI=1S/C10H7IO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVGGOSILOIIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H7IO
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DSSTOX Substance ID

DTXSID70174227
Record name 2-Naphthol, 1-iodo-
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Molecular Weight

270.07 g/mol
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Physical Description

Light yellow crystals with an unpleasant odor; [Sigma-Aldrich MSDS]
Record name 1-Iodo-2-naphthol
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Product Name

1-Iodo-2-naphthol

CAS RN

2033-42-3
Record name 1-Iodo-2-naphthalenol
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Record name 1-Iodo-2-naphthol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
L Jurd - Australian Journal of Chemistry, 1949 - CSIRO Publishing
… proved by the synthesis of each from 1-iodo-2-naphthol by alkylation in the usual manner. … with iodine, crystalline 1-iodo-2-naphthol is readily obtained in almost quantitative yields when …
Number of citations: 9 www.publish.csiro.au
DJ Calvert, PBD de la Mare, H Suzuki - Journal of the Chemical …, 1983 - pubs.rsc.org
… The chlorination of 1-iodo-2-naphthol in acetic acid resulted in the displacement of iodine and ultimately in the formation of 1,1,3,4-tetrachlorotetralin-2-one (1 1). Either or both of the …
Number of citations: 7 pubs.rsc.org
MY Lin, SJ Maddirala, RS Liu - Organic Letters, 2005 - ACS Publications
… Separation of the crude products on a silica column gave 1-iodo-2-naphthol 3a and 2-iodobenzo[… (DMF) shows excellent selectivity toward 1-iodo-2-naphthol (3a) with a yield up to 88%. …
Number of citations: 62 pubs.acs.org
MT Baumgartner, TC Tempesti, AB Pierini - Arkivoc, 2003 - arkat-usa.org
… The 1-iodo-2-naphthol was prepared from the reaction of 2-naphthol, iodide and H2O2 in ethanol. The 1-chloro-2-naphthol was prepared from reaction of 2-naphthol with t-butyl …
Number of citations: 7 www.arkat-usa.org
V Bhatt, S Singh, K Ranawat, GP Singh - 2014 - researchgate.net
… Heating a mixture of 1- iodo-2- naphthol (2b) or 1-iodo-2-methoxy naphthalene (2c), βnaphthol(2a) and liquid ammonia in microwave oven at 180C for 18 min. or 20 min. afforded good …
Number of citations: 0 www.researchgate.net
D Saporito, SA Rodriguez… - Australian Journal of …, 2019 - CSIRO Publishing
… With 1-bromo-2-naphthol (2a), the yield was 34 % and with 1-iodo-2-naphthol (2b), it was 40 %. [ 16 ] The use of water instead DMSO or NH 3 (typical solvents) and of visible light to …
Number of citations: 3 www.publish.csiro.au
S Adimurthy, G Ramachandraiah - Tetrahedron letters, 2004 - Elsevier
… The reductive deiodination of 1-iodo-2-naphthol, 1 was chosen as a model reaction and carried … The conversion of 1-iodo-2-naphthol was higher than its bromo analogue. (1) The same …
Number of citations: 18 www.sciencedirect.com
S Adimurthy, SS Vaghela, PV Vyas, AK Bhatt… - Tetrahedron letters, 2003 - Elsevier
… The reaction of 1-iodo-2-naphthol 12 gave mainly 8 in a good isolated yield. The higher conversions of iodophenols to nitrophenols compared to other halophenols could be because …
Number of citations: 10 www.sciencedirect.com
X Shi, X Qiu, Q Chen, S Chen, M Hu… - Environmental …, 2021 - ACS Publications
… 1-Iodo-2-naphthol and 4-iodoresorcinol are the most abundant species mainly from primary combustion emission and secondary formation, respectively. The detection of 2- and 4-…
Number of citations: 11 pubs.acs.org
D Crich, M Patel - Tetrahedron, 2006 - Elsevier
… While 2-iodophenol is an excellent aryl radical source in these reactions, the homologous 1-iodo-2-naphthol fails owing to its reaction with diphenyl diselenide, which gives 1-…
Number of citations: 48 www.sciencedirect.com

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